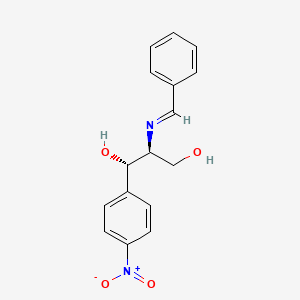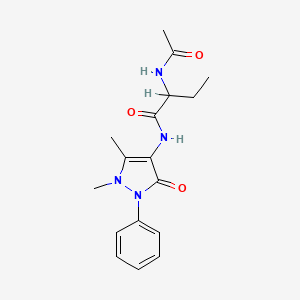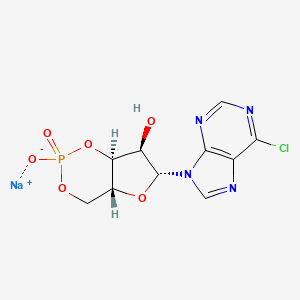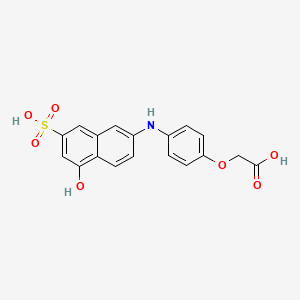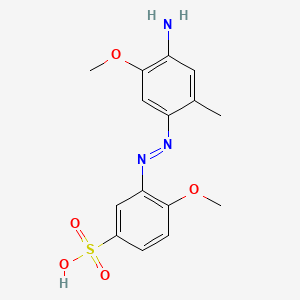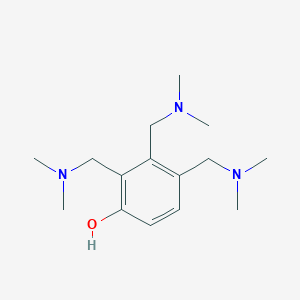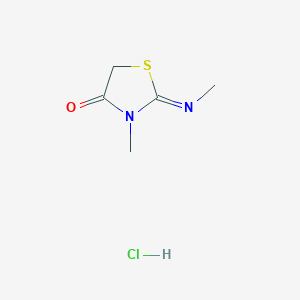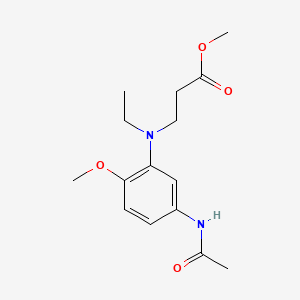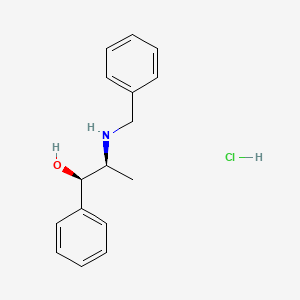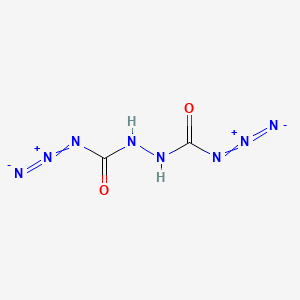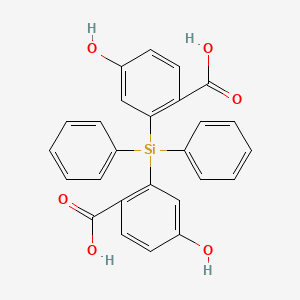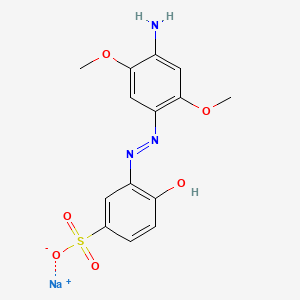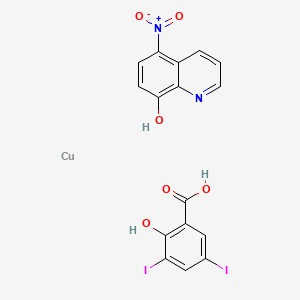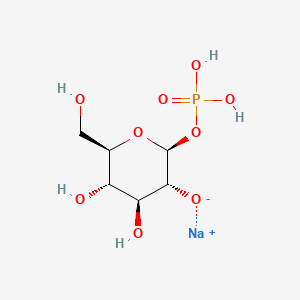
beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt: is a chemical compound with the molecular formula C6H14NaO9P and a molecular weight of 284.13 g/mol . It is a derivative of glucose, specifically a phosphorylated form, which plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar principles but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose or other reduced forms.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Glucose or reduced sugar derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of phosphorylated sugars.
Biology: Plays a role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt exerts its effects involves its role as a phosphorylated sugar. It participates in metabolic pathways by acting as a substrate for enzymes such as hexokinase and phosphoglucomutase. These enzymes facilitate the transfer of phosphate groups, which is essential for energy production and storage in cells .
Vergleich Mit ähnlichen Verbindungen
- Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt
- Beta-D-Glucopyranose, 6-(dihydrogen phosphate), monosodium salt
Comparison:
- Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt differs in the stereochemistry at the anomeric carbon, which can affect its reactivity and interaction with enzymes.
- Beta-D-Glucopyranose, 6-(dihydrogen phosphate), monosodium salt has the phosphate group at the 6th position instead of the 1st, leading to different biochemical roles and applications .
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt stands out due to its specific positioning of the phosphate group, making it uniquely suited for certain metabolic and synthetic applications.
Eigenschaften
CAS-Nummer |
93839-96-4 |
|---|---|
Molekularformel |
C6H12NaO9P |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
sodium;(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phosphonooxyoxan-3-olate |
InChI |
InChI=1S/C6H12O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-9H,1H2,(H2,11,12,13);/q-1;+1/t2-,3-,4+,5-,6+;/m1./s1 |
InChI-Schlüssel |
BFHRXGJIQBHJGH-WNFIKIDCSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


